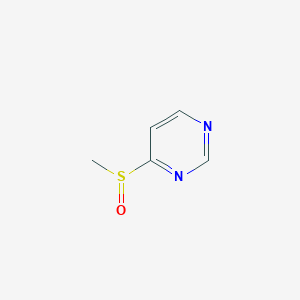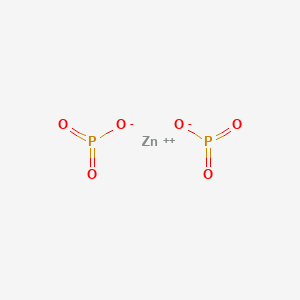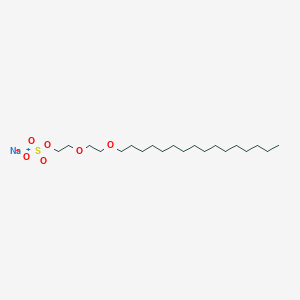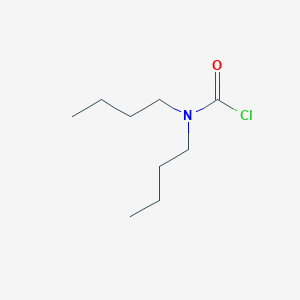
Zinc dibenzyldithiocarbamate
Overview
Description
Synthesis Analysis
The synthesis of zinc dibenzyldithiocarbamate involves the reaction of zinc oxide with dibenzyldithiocarbamic acid or its salts. Research into the synthesis of related zinc(II) dithiocarbamate complexes has shown the formation of compounds with varied coordination geometries around zinc, demonstrating the versatility of dithiocarbamate ligands in coordinating with zinc ions to form complexes with distinct molecular structures (Sathiyaraj et al., 2017).
Molecular Structure Analysis
The molecular structure of zinc dibenzyldithiocarbamate and its complexes has been explored through techniques such as X-ray crystallography, revealing distorted trigonal bipyramidal and tetrahedral coordination geometries around the zinc ion. These structures highlight the bidentate chelating and bridging capabilities of the dithiocarbamate ligands, which are crucial for the formation of the complexes' molecular architecture (Sathiyaraj et al., 2017).
Chemical Reactions and Properties
Zinc dibenzyldithiocarbamate participates in various chemical reactions due to its active dithiocarbamate group. It is known for its role in the vulcanization process of rubber, where it acts as an accelerator. The compound's thermal decomposition has been studied, indicating its potential role in nitrosamine formation, which is significant in understanding its behavior under high-temperature conditions associated with rubber processing (Helmick & Fiddler, 1994).
Physical Properties Analysis
The physical properties of zinc dibenzyldithiocarbamate, such as its thermal stability and solubility in various solvents, are crucial for its application in industrial processes. Its thermal decomposition and the stability of its complexes under different conditions have been subjects of research, providing insights into its safe handling and storage requirements (Helmick & Fiddler, 1994).
Chemical Properties Analysis
The chemical properties of zinc dibenzyldithiocarbamate, including its reactivity with other compounds and its role in catalysis, have been explored. Its ability to form stable complexes with zinc ions and its reactions under various conditions are essential for understanding its functionality as a vulcanization accelerator and its potential in other chemical processes (Sathiyaraj et al., 2017).
Scientific Research Applications
Application 1: Synthesis of Polyurethanes for Biomedical Applications
- Summary of the Application : ZDTC has been used as a catalyst for the synthesis of polyurethanes suitable for biomedical applications . Traditionally, zinc dithiocarbamates have been highly-efficient catalysts for accelerating rubber vulcanization reactions .
- Methods of Application or Experimental Procedures : Compared with other organozinc compounds such as zinc acetylacetonate and zinc neodecanoate, ZDTC showed exceptional catalytic performance, capable of forming high molecular weight polyurethanes . The reaction was tolerant to different organic solvents . The ZDTC-catalysed biocompatible amphiphilic polyurethanes comprising PEG and PPG blocks form thermo-responsive hydrogels .
- Results or Outcomes : These hydrogels showed remarkably low sol-to-gel transition temperatures at surprisingly low concentrations in water . Microstructural analysis of the polyurethane aqueous solutions by small-angle X-ray scattering (SAXS) experiments revealed considerable supramolecular self-assembly of the polyurethanes even at 4 °C . Cell viability studies revealed that residual ZDTC catalysts present in unpurified polyurethane polymers exerted considerably lower cytotoxicities than those catalysed by tin ( IV) catalysts such as dibutyltin dilaurate (DBTL) .
Application 2: Synthesis of Polyesters
- Summary of the Application : ZDTC may be a possible alternative to highly-toxic organotin catalysts for the synthesis of polyesters . This is particularly relevant for other polymerization reactions reliant on organotin Lewis acidity .
- Methods of Application or Experimental Procedures : The synthesis of polyesters using ZDTC as a catalyst can be carried out at room temperature . This is a significant advantage over traditional methods that require cold temperatures .
- Results or Outcomes : The use of ZDTC as a catalyst in polyester synthesis could potentially lead to the production of high-purity dithiocarbamates compounds .
Application 3: Accelerating Vulcanization
- Summary of the Application : ZDTC has been used in the field of materials science, specifically in accelerating vulcanization . Vulcanization is a chemical process that converts natural rubber or related polymers into more durable materials via the addition of sulfur or other equivalent curatives or accelerators .
- Methods of Application or Experimental Procedures : In the vulcanization process, ZDTC acts as an accelerator, speeding up the reaction between sulfur and rubber .
- Results or Outcomes : The use of ZDTC in vulcanization leads to the production of more durable rubber materials .
Application 4: Synthesis of Adducts, Nanoparticles, and Nanocomposites
- Summary of the Application : ZDTC has been used as a precursor in the synthesis of adducts, nanoparticles, and nanocomposites . These materials have a wide range of applications in various fields such as electronics, medicine, and materials science .
- Methods of Application or Experimental Procedures : The synthesis of these materials involves the reaction of ZDTC with other compounds under specific conditions . The resulting products can have unique properties depending on the nature of the reactants and the conditions of the reaction .
- Results or Outcomes : The use of ZDTC in this context can lead to the production of materials with novel properties, which can be exploited in various applications .
Application 5: Flotation Agents
- Summary of the Application : ZDTC has been used as a flotation agent in the mining industry . Flotation is a process used to separate minerals from their ores based on their differences in surface properties .
- Methods of Application or Experimental Procedures : In the flotation process, ZDTC is added to the ore slurry where it modifies the surface properties of the minerals, allowing them to attach to air bubbles and be separated from the rest of the ore .
- Results or Outcomes : The use of ZDTC as a flotation agent can improve the efficiency of mineral separation, leading to higher yields and lower costs .
Safety And Hazards
properties
IUPAC Name |
zinc;N,N-dibenzylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H15NS2.Zn/c2*17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h2*1-10H,11-12H2,(H,17,18);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMBZPPBWALQRO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2S4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893254 | |
| Record name | (N,N-Dibenzyldithiocarbamato)zinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid | |
| Record name | Zinc, bis[N,N-bis(phenylmethyl)carbamodithioato-.kappa.S,.kappa.S']-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Zinc dibenzyldithiocarbamate | |
CAS RN |
14726-36-4 | |
| Record name | Zinc dibenzyldithiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14726-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc dibenzyldithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014726364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc, bis[N,N-bis(phenylmethyl)carbamodithioato-.kappa.S,.kappa.S']-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (N,N-Dibenzyldithiocarbamato)zinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc bis(dibenzyldithiocarbamate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC DIBENZYLDITHIOCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33RO266515 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















